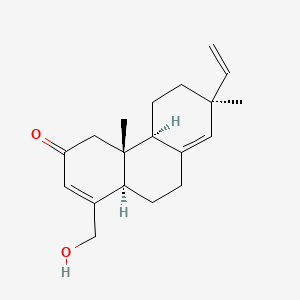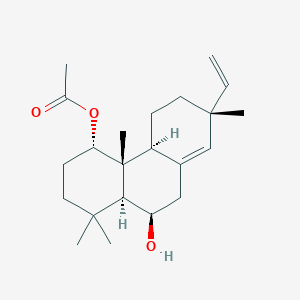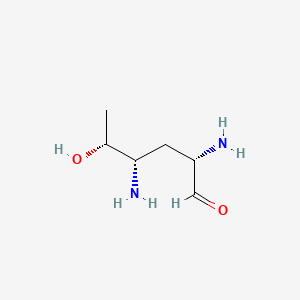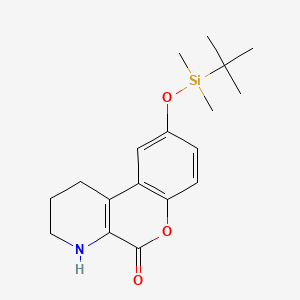
m-PEG9-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG9-t-butyl ester is a PEG Linker.
Applications De Recherche Scientifique
Drug Delivery Enhancement
- PEGylation in Drug Conjugates : The use of poly(ethylene glycol) (PEG), including higher molecular weight variants like m-PEG9-t-butyl ester, has been instrumental in enhancing drug delivery. PEGylation helps in increasing plasma circulation time, thus improving the efficacy of drugs such as PEG-camptothecin (Greenwald, Choe, McGuire, & Conover, 2003) Greenwald et al., 2003.
Development of Integrin Inhibitors
- PEG Conjugates of α4 Integrin Inhibitors : The t-butyl esters of α4 integrin inhibitors, when linked to PEG, have shown sustained levels and bioactivity in vivo, post subcutaneous administration. This indicates the role of PEG conjugates in maintaining drug efficacy over time (Smith et al., 2013) Smith et al., 2013.
Stability and Degradation
- Thermal/Oxidative Degradation and Stabilization : PEG, including forms like this compound, undergoes thermal degradation. Research on PEG's degradation and stabilization, especially in the context of thermal energy storage, is significant. Understanding the degradation mechanisms helps in developing more stable forms (Han, Kim, & Kwon, 1997) Han, Kim, & Kwon, 1997.
Biodegradation of Polymers
- Biodegradation of Poly(ester-urethane)s : Studies on the biodegradation of poly(butylene adipate) (PBA) and poly(ethylene succinate) (PEgS), which are building blocks of poly(ester-urethane)s, have advanced understanding of how these polymers interact with microorganisms. This research is vital for the development of biodegradable plastics and materials (Dupret et al., 1999) Dupret et al., 1999.
Microemulsion Development
- Polysorbate (Tween) Based Microemulsions : The use of PEGylated Sorbitan Fatty Acid Esters in microemulsions for drug delivery highlights the role of PEG derivatives in enhancing the solubility of poorly soluble drugs. This is crucial in pharmaceutical applications where solubility directly impacts drug efficacy (Kaur & Mehta, 2017) Kaur & Mehta, 2017.
Synthesis of Copolymers
- Facile Synthesis of Multi-block Copolymers : Research on the synthesis of multi-block copolymers containing poly(ester–amide) segments with an ordered side group sequence, where PEG plays a role, opens doors for creating novel materials with specific properties for various applications (Lv et al., 2013) Lv et al., 2013.
Hollow Mesoporous Silica Nanoparticles
- Drug Delivery via HMSNs : The development of hollow mesoporous silica nanoparticles (HMSNs) for drug delivery, where PEG conjugates facilitate the transport and release of drugs, is a significant advancement in targeting cancer cells with minimal side effects (Liu et al., 2016) Liu et al., 2016.
Drug Delivery Carrier Development
- Biodegradable Polymeric Carrier : The development of a biodegradable copolymer based on PEG for drug delivery highlights the role of PEG in creating carriers that are biodegradable and have high drug loading capacity. This is crucial in chemotherapy where drug delivery efficiency can significantly affect treatment outcomes (Mero et al., 2009) Mero et al., 2009.
Propriétés
Formule moléculaire |
C24H48O11 |
|---|---|
Poids moléculaire |
512.64 |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H48O11/c1-24(2,3)35-23(25)5-6-27-9-10-29-13-14-31-17-18-33-21-22-34-20-19-32-16-15-30-12-11-28-8-7-26-4/h5-22H2,1-4H3 |
Clé InChI |
FERNYFICPVEWOV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-PEG9-t-butyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)





